3-[(4-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO3S/c16-9-1-4-11(5-2-9)22(20,21)14-8-18-13-6-3-10(17)7-12(13)15(14)19/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDKVZQSWJHHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonylation: The 4-chlorophenylsulfonyl group is introduced through a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfonyl Group
The sulfonyl moiety acts as an electron-withdrawing group, facilitating nucleophilic substitution reactions. Key observations include:
Reaction with Hydrazines
-
Reacts with hydrazine hydrate to form hydrazide derivatives under reflux conditions (methanol, 3 hrs) .
-
Intermediate hydrazides serve as precursors for heterocyclic synthesis (e.g., oxadiazoles via cyclization with CS₂/KOH) .
Table 1: Reaction Conditions for Hydrazide Formation
| Reagent | Solvent | Temperature | Time | Product |
|---|---|---|---|---|
| Hydrazine hydrate | Methanol | Reflux | 3 hrs | Piperidin-4-carbohydrazide |
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles:
Oxadiazole Formation
-
Reacts with carbondisulphide and KOH in ethanol to yield 1,3,4-oxadiazole-2-thiol derivatives (6 hrs reflux) .
-
Mechanism involves deprotonation of hydrazide intermediates, followed by CS₂ insertion and acidification .
Table 2: Cyclization Parameters
| Cyclizing Agent | Base | Solvent | Time | Product |
|---|---|---|---|---|
| CS₂ | KOH | Ethanol | 6 hrs | Oxadiazole-thiol derivatives |
Electrophilic Aromatic Substitution (EAS)
The quinoline core undergoes EAS at electron-rich positions:
Halogenation/Nitration
-
Limited direct data, but analogous quinoline derivatives show reactivity at C-5/C-7 positions under HNO₃/H₂SO₄ or halogenating agents .
-
Fluorine at C-6 directs incoming electrophiles to para positions relative to itself .
Reduction and Oxidation
Quinoline Ring Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a tetrahydroquinoline structure, though specific yields are undocumented .
Sulfonyl Group Stability
Functional Group Modifications
Acylation
-
Reacts with acetic anhydride to form acetylated derivatives at the hydrazide nitrogen (pyridine, room temperature) .
Alkylation
-
Lithium hydride-mediated alkylation with alkyl/aralkyl halides in DMF produces thioether-linked oxadiazoles (4–5 hrs stirring) .
Table 3: Alkylation Conditions
| Alkylating Agent | Base | Solvent | Time | Product |
|---|---|---|---|---|
| R-X (alkyl halide) | LiH | DMF | 4–5 hrs | 2-[(Alkyl)thio]-1,3,4-oxadiazoles |
Mechanistic Insights
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Research indicates that 3-[(4-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one exhibits significant antimicrobial properties. Studies have shown that derivatives of quinoline compounds can inhibit the growth of various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The mechanism of action likely involves the disruption of bacterial cellular processes, making it a candidate for further development as an antibacterial agent .
-
Anti-inflammatory Effects
- The compound has been studied for its anti-inflammatory potential. Similar quinoline derivatives have demonstrated the ability to modulate inflammatory pathways by affecting cyclic adenosine monophosphate (cAMP) levels, which are crucial in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
- Anticancer Properties
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include sulfonation and fluorination processes. The resulting compound can serve as a precursor for synthesizing various derivatives with enhanced biological activities.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Mycobacterium smegmatis | |
| Anti-inflammatory | Modulation of cAMP levels | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various therapeutic contexts:
- Antimicrobial Efficacy Study
-
Inflammation Model
- In vivo studies involving animal models demonstrated that administration of the compound reduced symptoms associated with induced inflammation, suggesting its utility in developing anti-inflammatory drugs.
- Cancer Research
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 3-[(4-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one and analogs:
*Molecular weight calculated based on formula C₁₆H₁₀ClFNO₃S.
Key Findings from Structural Analysis
Sulfonyl Group Position: The para-chlorophenylsulfonyl group in the main compound (position 4) may allow better π-π stacking in hydrophobic pockets compared to the meta-chlorophenylsulfonyl analog ().
Substituent Effects on Solubility :
- Hydroxy groups () increase polarity, likely reducing bioavailability.
- Piperazinyl/piperidinyl groups () improve water solubility via hydrogen bonding.
Steric Bulk: 4-Methylbenzyl and diethylamino substituents () introduce steric hindrance, which may limit penetration into bacterial cells.
Biological Activity
3-[(4-Chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one is a synthetic compound belonging to the class of fluoroquinolones, which are known for their broad-spectrum antibacterial properties. This compound has garnered attention in recent research due to its potential therapeutic applications, particularly in the fields of antimicrobial activity, enzyme inhibition, and anticancer effects.
- Molecular Formula : C15H9ClFNO3S
- Molecular Weight : 337.8 g/mol
- CAS Number : 866727-75-5
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains tested . The compound's mechanism of action may involve interference with bacterial DNA gyrase or topoisomerase IV, which are essential for bacterial replication.
Enzyme Inhibition
The compound has shown promising results as an inhibitor of various enzymes:
- Acetylcholinesterase (AChE) : It displayed strong inhibitory activity, which is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's .
- Urease : The compound was identified as a potent urease inhibitor, with some derivatives showing IC50 values significantly lower than standard reference compounds . This suggests potential applications in treating urease-related infections and conditions.
Anticancer Potential
The sulfonamide functionality in the compound is linked to various anticancer activities. Research has highlighted that derivatives of sulfonamides can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including the modulation of cell cycle progression and induction of oxidative stress .
Study on Enzyme Inhibition
In a pharmacological evaluation, several synthesized derivatives were tested for their AChE and urease inhibitory activities. The study reported that certain compounds exhibited IC50 values as low as 0.63 µM for AChE inhibition, indicating a high level of potency compared to standard inhibitors . This suggests that this compound and its derivatives could serve as lead compounds for developing new therapeutic agents.
Antibacterial Screening
A comparative study assessed the antibacterial efficacy of this compound against a panel of pathogens. The results showed that while it had moderate activity against Staphylococcus aureus, it was particularly effective against Escherichia coli, demonstrating its potential as a treatment option for bacterial infections resistant to conventional antibiotics .
Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 3-[(4-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one, and how can reaction yields be optimized?
A common approach involves sulfonylation of a pre-formed quinolin-4(1H)-one scaffold. For example, reacting 6-fluoroquinolin-4(1H)-one with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF. Yield optimization requires strict control of stoichiometry (1:1.05 molar ratio of substrate to sulfonyl chloride), inert atmosphere (N₂), and temperature (323 K for 2–6 hours) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (chloroform/ether) is critical. Low yields (~55%) may arise from incomplete sulfonylation or side reactions; TLC monitoring and iterative solvent selection (e.g., ethanol vs. DMF) can mitigate this .
Q. How can the molecular structure of this compound be validated using crystallographic methods?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals suitable for SCXRD can be grown via slow evaporation of ether or chloroform solutions. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure, with hydrogen atoms positioned geometrically and refined using a riding model. Key parameters include bond lengths (e.g., C–S bond ~1.76 Å for sulfonyl groups) and dihedral angles (e.g., 11–66° between aromatic planes) to confirm steric and electronic effects . WinGX provides a user-friendly interface for small-molecule crystallography, integrating SHELX tools with visualization features .
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (COSY, HSQC). The quinolin-4(1H)-one NH proton typically appears as a singlet at δ 12–13 ppm, while sulfonyl groups deshield adjacent aromatic protons .
- HRMS : Confirm molecular weight (e.g., exact mass 462.1573) using ESI-TOF or MALDI-TOF .
- IR : Identify carbonyl (C=O, ~1670 cm⁻¹) and sulfonyl (S=O, ~1350/1150 cm⁻¹) stretches .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound against specific targets?
Combine molecular docking (e.g., AutoDock Vina) with 3D-QSAR models. For example:
- Docking : Use the compound’s crystal structure (from SCXRD) to simulate binding to targets like RGS4 (Regulator of G-protein Signaling 4). Focus on sulfonyl and fluorophenyl moieties for hydrogen bonding and hydrophobic interactions .
- 3D-QSAR : Align analogs using CoMFA/CoMSIA to correlate substituent effects (e.g., electron-withdrawing fluorine) with activity trends . Validate predictions with in vitro assays (e.g., TR-FRET for RGS4 inhibition) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions or impurity profiles. Address via:
- Dose-response validation : Test across multiple concentrations (e.g., 1 nM–100 µM) in standardized models (e.g., MES for anticonvulsant activity) .
- Purity verification : Use HPLC (Chromolith columns, 90% acetonitrile/water) to confirm ≥95% purity. Impurities like unreacted sulfonyl chloride can skew bioassays .
- Orthogonal assays : Compare results from TR-FRET (high-throughput) and electrophysiology (mechanistic) to confirm target engagement .
Q. How can structure-activity relationship (SAR) studies guide further optimization?
- Core modifications : Replace the 4(1H)-one with a thione to enhance metabolic stability.
- Substituent effects : Introduce electron-donating groups (e.g., -OCH₃) at position 6 instead of fluorine to modulate lipophilicity (logP) and blood-brain barrier penetration .
- Sulfonyl group : Compare 4-chlorophenylsulfonyl with 4-fluorophenylsulfonyl to assess halogen-dependent toxicity .
Q. What are the challenges in assessing the compound’s pharmacokinetics (PK) and toxicity?
- In vitro ADME : Use Caco-2 cells for permeability assays (Papp < 10⁻⁶ cm/s suggests poor absorption). Monitor CYP450 inhibition (e.g., CYP3A4) to predict drug-drug interactions .
- In vivo toxicity : Acute toxicity studies in rodents (LD₅₀ determination) and genotoxicity assays (Ames test) are critical. The sulfonyl group may induce hepatotoxicity; monitor ALT/AST levels .
Methodological Notes
- Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of sulfonyl chlorides .
- Crystallography : Always deposit SCXRD data in the Cambridge Structural Database (CSD) for peer validation .
- Bioactivity assays : Include positive controls (e.g., valproic acid for anticonvulsant studies) to benchmark results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
